

# Application Notes and Protocols for Calcium Flux Assay Using AMG 837

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## Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

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## Introduction

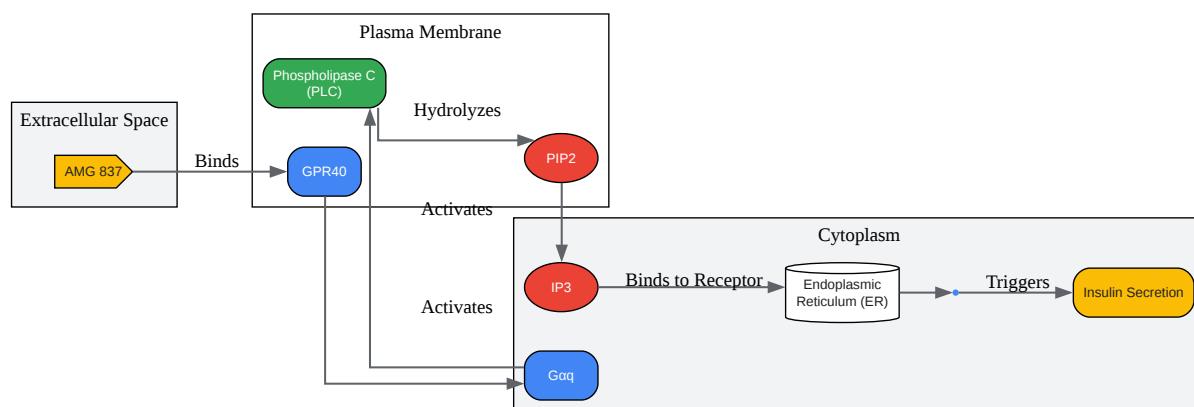
AMG 837 is a potent and orally bioavailable partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).<sup>[1][2][3][4]</sup> It is important to note that while the initial query mentioned GPR55, current scientific literature identifies AMG 837 as a GPR40 agonist.<sup>[1][5][6]</sup> Activation of GPR40 by agonists like AMG 837 in pancreatic β-cells leads to an increase in intracellular calcium concentrations, which in turn potentiates glucose-stimulated insulin secretion (GSIS).<sup>[1][5][6]</sup> This makes AMG 837 a compound of interest for the research and development of therapeutics for type 2 diabetes.<sup>[1][2][3]</sup>

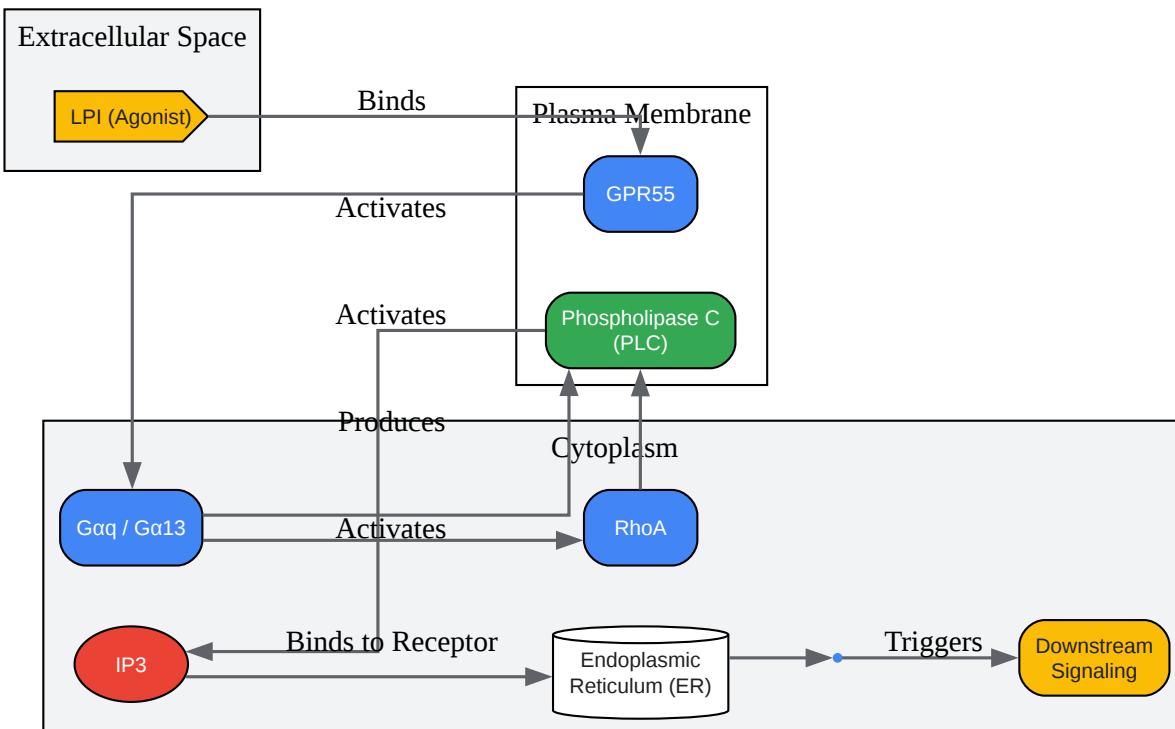
This document provides a detailed protocol for conducting a calcium flux assay to characterize the activity of AMG 837 on cells expressing human GPR40. The assay is a fundamental tool for quantifying the potency and efficacy of GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.

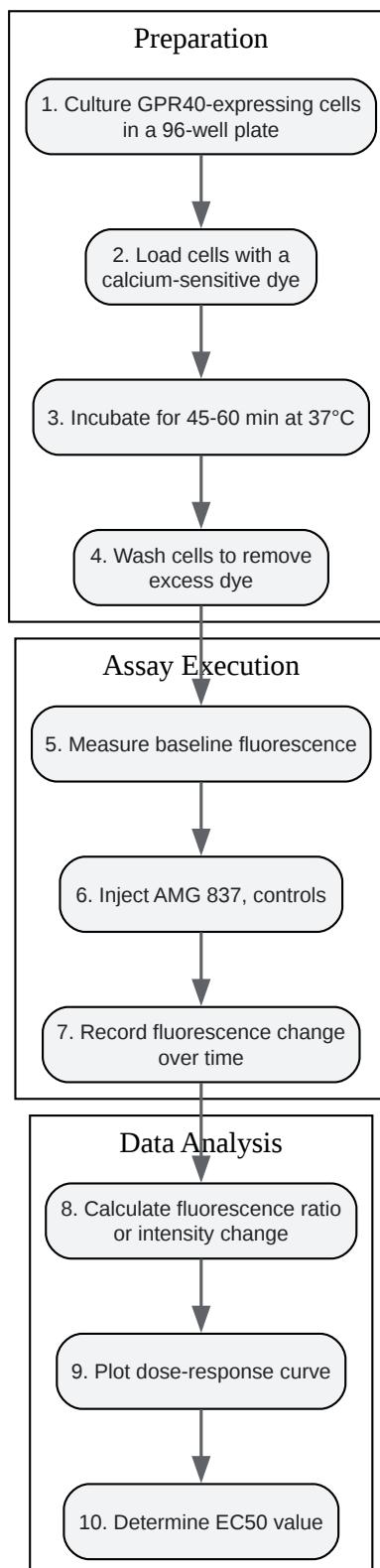
## GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as AMG 837 initiates a signaling cascade that results in the mobilization of intracellular calcium. The receptor is coupled to G<sub>αq</sub>/11 G-proteins.<sup>[7]</sup> Upon agonist binding, the G<sub>αq</sub> subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including insulin secretion in pancreatic  $\beta$ -cells.<sup>[7]</sup>







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